
Oxaprozin
Vue d'ensemble
Description
L'oxaprozine est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour soulager l'inflammation, le gonflement, la raideur et les douleurs articulaires associées à l'arthrose et à la polyarthrite rhumatoïde . Il s'agit d'un dérivé de l'acide propionique et il est connu pour ses propriétés analgésiques et antipyrétiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'oxaprozine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de l'acide 4,5-diphényl-2-oxazolepropionique avec des réactifs appropriés dans des conditions contrôlées . La préparation de systèmes solides implique souvent des méthodes telles que le mélange physique, le pétrissage, le broyage conjoint, le chauffage scellé, la coévaporation et la lyophilisation .
Méthodes de production industrielle : En milieu industriel, l'oxaprozine est produite à l'aide de techniques de synthèse chimique à grande échelle. Le procédé implique généralement l'utilisation de cyclodextrines pour améliorer la solubilité, la vitesse de dissolution, la stabilité chimique et la biodisponibilité .
Analyse Des Réactions Chimiques
Metabolism
Oxaprozin undergoes significant metabolic processes primarily in the liver, where it is metabolized through two main pathways:
-
Microsomal Oxidation (65%) : This pathway involves the oxidation of this compound, leading to various metabolites.
-
Glucuronic Acid Conjugation (35%) : In this process, this compound is conjugated with glucuronic acid, forming ester and ether glucuronide metabolites, which are the major conjugated forms found in plasma .
The metabolites produced from these reactions have been shown to have minimal pharmacologic activity, with less than 5% being active phenolic metabolites .
Prodrug Formation
Recent research has explored the development of an this compound prodrug using N,N-carbonyldiimidazole as an activating agent. This one-pot reaction aimed to enhance the drug's solubility and reduce gastrointestinal complications associated with traditional NSAIDs. The prodrug exhibited favorable properties such as optimal molecular weight and lipophilicity, leading to improved pharmacokinetic profiles .
Interaction with Biological Targets
This compound has been identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in prostaglandin synthesis—key mediators of inflammation and pain. Additionally, this compound has shown the ability to inhibit anandamide hydrolase and modulate NF-kappaB activation in inflammatory cells, contributing to its analgesic effects .
Moreover, studies have demonstrated that this compound can interact with matrix metalloproteinase 9 (MMP-9), a zinc-dependent endopeptidase involved in various physiological processes. Molecular docking studies suggest that this compound may chelate the catalytic zinc ion within MMP-9, indicating a potential novel mechanism for its anti-inflammatory action .
Absorption and Distribution
This compound is highly bioavailable (approximately 95%) when administered orally. It is predominantly bound to plasma proteins (99%), mainly albumin . The pharmacokinetics of this compound exhibit nonlinear characteristics; as the dose increases, the clearance of total drug increases while that of unbound drug decreases due to saturation of protein binding .
Excretion
The elimination half-life of this compound averages around 54.9 hours, allowing for once-daily dosing in clinical settings. The drug is primarily excreted through renal pathways following hepatic metabolism .
Solubility Studies
Recent studies have focused on optimizing the solubility of this compound using supercritical carbon dioxide (SC-CO₂). The solubility was significantly influenced by temperature and pressure conditions within a pressure-volume-temperature cell setup. Optimal conditions identified were a pressure of 380.4 bar and a temperature of 333.15 K, which markedly enhanced the solubility of this compound in SC-CO₂ systems .
Table 1: Solubility Optimization Parameters
Parameter | Optimal Value |
---|---|
Pressure | 380.4 bar |
Temperature | 333.15 K |
Applications De Recherche Scientifique
Clinical Applications
-
Rheumatoid Arthritis and Osteoarthritis :
- Oxaprozin is commonly prescribed for managing symptoms associated with rheumatoid arthritis and osteoarthritis. Studies have shown that it is more effective than other NSAIDs like nabumetone in improving pain and function in patients with moderate to severe osteoarthritis .
- A notable clinical trial demonstrated that this compound significantly reduced pain intensity and improved walking ability compared to placebo .
- Acute Pain Management :
- Dysmenorrhea :
Solubility Enhancement
One of the significant challenges with this compound is its low solubility, which can affect its bioavailability. Recent studies have focused on optimizing its solubility using advanced techniques:
- Artificial Intelligence Models : Research has employed machine learning models such as random forests and gradient boosting to predict and enhance the solubility of this compound in supercritical carbon dioxide (SC-CO₂). These models have shown promising results in reducing error rates related to solubility predictions .
- Nanoparticle Formulations : Development of lipid nanoparticles loaded with this compound has been explored to improve oral administration while minimizing gastric side effects. This approach aims to enhance the drug's therapeutic efficacy while reducing gastrointestinal complications commonly associated with NSAIDs .
Safety Profile and Hepatotoxicity
While this compound is generally well tolerated, there are documented cases of hepatotoxicity associated with its use. A case study reported a patient developing severe jaundice attributed to this compound, highlighting the importance of monitoring liver function during treatment . Although such reactions are rare, clinicians should remain vigilant regarding potential liver enzyme elevations.
Comparative Efficacy Studies
This compound has been compared with other NSAIDs in various studies:
- Efficacy Against Other NSAIDs : In a comparative study with diclofenac, this compound demonstrated comparable efficacy in reducing shoulder pain, showcasing its effectiveness as an alternative treatment option for musculoskeletal pain .
- Long-term Use Studies : Research indicates that this compound maintains efficacy over extended periods without significant adverse effects, making it suitable for chronic conditions like arthritis .
Mécanisme D'action
The mechanism of action of oxaprozin involves the inhibition of cyclooxygenase (COX) enzymes in platelets, leading to the blockage of prostaglandin synthesis . This inhibition reduces inflammation, pain, and fever. The antipyretic effects of this compound are believed to be due to its action on the hypothalamus, resulting in increased peripheral blood flow, vasodilation, and subsequent heat dissipation .
Comparaison Avec Des Composés Similaires
Composés similaires : L'oxaprozine est similaire à d'autres AINS tels que le méthotrexate et l'hydroxychloroquine . Ces composés partagent des effets thérapeutiques similaires mais diffèrent par leurs structures chimiques et leurs mécanismes d'action spécifiques.
Unicité : L'oxaprozine est unique en raison de sa structure chimique spécifique, qui lui permet d'être efficace dans le traitement d'un large éventail d'affections inflammatoires avec relativement moins d'effets indésirables que certains autres AINS . Sa longue demi-vie contribue également à son efficacité dans la gestion des affections chroniques .
Activité Biologique
Oxaprozin is a nonsteroidal anti-inflammatory drug (NSAID) commonly used for the treatment of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. Its biological activity extends beyond traditional COX inhibition, revealing complex mechanisms that contribute to its pharmacological effects.
This compound primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins from arachidonic acid. However, recent studies have indicated that its biological activity may also involve COX-independent pathways. For instance, research has shown that this compound can induce apoptosis in CD40L-treated human monocytes through mechanisms not directly related to COX inhibition, such as the modulation of Akt and NF-κB signaling pathways .
Key Findings
- Pro-apoptotic Activity : this compound has been shown to increase apoptosis in CD40L-treated monocytes, a finding not observed with other NSAIDs like ibuprofen or naproxen .
- Inhibition of Survival Pathways : The pro-apoptotic effects are associated with the inhibition of Akt and NF-κB phosphorylation, suggesting a novel mechanism that could be targeted for therapeutic benefits .
- MAPK Activation : Interestingly, this compound treatment was linked to increased phosphorylation of ERK 1/2 and p38 MAPK, indicating a complex interaction with survival signaling pathways that warrants further investigation .
Pharmacokinetics and Metabolism
This compound is metabolized primarily in the liver through microsomal oxidation and glucuronic acid conjugation, resulting in various metabolites including ester and ether glucuronides. This metabolic profile is essential for understanding its pharmacokinetics and potential interactions with other substances .
Parameter | Details |
---|---|
Molecular Formula | C₁₈H₁₅NO₃ |
Half-life | Approximately 50 hours |
Metabolism | Hepatic (microsomal oxidation) |
Excretion | Renal (urinary metabolites) |
Clinical Efficacy
Clinical studies have demonstrated this compound's efficacy in managing pain and inflammation. It has been found to provide superior relief compared to other NSAIDs like aspirin and piroxicam in treating osteoarthritis . The FDA has approved this compound for use based on its effectiveness in reducing symptoms associated with these chronic conditions .
Case Studies
- Hepatotoxicity : A case report highlighted symptomatic hepatotoxicity associated with this compound use, where a patient developed jaundice and elevated liver enzymes after six weeks of treatment. This case emphasizes the need for monitoring liver function in patients prescribed this compound, particularly those over 40 years old .
- Dosage Adjustments : In clinical settings, adjustments in dosing have been noted to optimize therapeutic outcomes while minimizing adverse effects. A 300 mg capsule allows for more precise dosing tailored to patient needs .
Safety Profile
While this compound is generally well-tolerated, it is associated with some risks. The potential for hepatic injury, although rare, necessitates caution during prescription. Monitoring liver enzymes is advisable, especially in susceptible populations . Additionally, the drug's safety profile appears comparable to other NSAIDs when used within recommended dosages .
Propriétés
IUPAC Name |
3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPXSFXSNFPTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045118 | |
Record name | Oxaprozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Slightly soluble in alcohol. Insoluble in water, 3.25e-02 g/L | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Anti-inflammatory effects of Oxaprozin are believed to be due to inhibition of cylooxygenase in platelets which leads to the blockage of prostaglandin synthesis. Antipyretic effects may be due to action on the hypothalamus, resulting in an increased peripheral blood flow, vasodilation, and subsequent heat dissipation. Oxaprozin is a non-selective NSAID, with a cell assay system showing lower COX-2 selectivity implying higher COX-1 selectivity., This study was undertaken to evaluate the scavenging activity for reactive oxygen species (ROS) and reactive nitrogen species (RNS) by several nonsteroidal anti-inflammatory drugs (NSAIDs), namely indole derivatives (indomethacin, acemetacin, etodolac), pyrrole derivatives (tolmetin and ketorolac), and an oxazole derivative (oxaprozin). The inhibition of prostaglandin synthesis constitutes the primary mechanism of the anti-inflammatory action of these drugs. Nevertheless, it has been suggested that the anti-inflammatory activity of NSAIDs may be also partly due to their ability to scavenge ROS and RNS and to inhibit the respiratory burst of neutrophils triggered by various activator agents. Thus, the scavenging activity of these NSAIDs was evaluated against an array of ROS (O(2)(-), HO, HOCl, and ROO) and RNS (NO and ONOO(-)) using noncellular in vitro systems. The results obtained demonstrated that tolmetin, ketorolac, and oxaprozin were not active against O(2)(-), while acemetacin, indomethacin, and etodolac exhibited concentration-dependent effects. Oxaprozin was also the least active scavenger for HO, among all the tested NSAIDs shown to be active. The scavenging effect for HOCl was not observed for any of the tested NSAIDs. The ROO was effectively scavenged by etodolac, with the other tested NSAIDs being much less active. NO and ONOO(-) were scavenged by all the tested NSAIDs., Oxaprozin is a nonsteroidal anti-inflammatory drug characterised by a propionic acid-based structure. It is able to diffuse easily into inflamed synovial tissues after oral administration. Although discovered > 20 years ago, it is now under intensive investigation because of its unusual pharmacodynamic properties. Other than being a nonselective cyclooxygenase inhibitor, the drug is capable of inhibiting both anandamide hydrolase in neurons (median inhibitory concentration [IC50] = 85 umol/L), with consequent potent analgesic activity, and NF-kappaB activation in inflammatory cells (IC50 = 50 umol/L). Moreover, oxaprozin induces apoptosis of activated monocytes in a dose-dependent manner, with the effect being detectable at a concentration of 5 micromol/L and reaching the maximum activity at 50 umol/L. As monocyte-macrophages and NF-kappaB pathways are crucial for synthesis of proinflammatory and histotoxic mediators in inflamed joints, oxaprozin appears to be endowed with pharmacodynamic properties exceeding those presently assumed as markers of classical nonsteroidal anti-inflammatory drug. | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol | |
CAS No. |
21256-18-8 | |
Record name | Oxaprozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21256-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaprozin [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021256188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | oxaprozin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxaprozin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxaprozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxaprozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAPROZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHJ80W9LRB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158-159 °C, 160.5 to 161.5 °C, 158 - 159 °C | |
Record name | Oxaprozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXAPROZIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7586 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Oxaprozin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015126 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.